3,5-Dichloro-2-methoxybenzenesulfonamide

Vue d'ensemble

Description

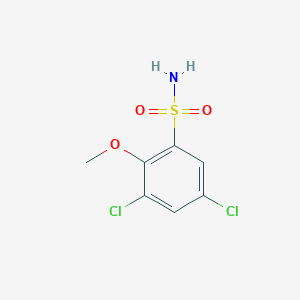

3,5-Dichloro-2-methoxybenzenesulfonamide is an organic compound characterized by its molecular formula C7H7Cl2NO3S. It is a derivative of benzenesulfonamide with chlorine and methoxy groups attached to the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-methoxybenzenesulfonamide typically involves the chlorination of 2-methoxybenzenesulfonamide followed by further chemical reactions to introduce the dichloro groups. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures and reaction times.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and purification techniques to achieve the desired product quality. Safety measures and environmental regulations are strictly followed to minimize any potential hazards.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dichloro-2-methoxybenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) and other strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Applications De Recherche Scientifique

Medicinal Chemistry

3,5-Dichloro-2-methoxybenzenesulfonamide serves as an important intermediate in the synthesis of various pharmaceuticals. One notable application is its use in the preparation of tamsulosin, a selective α1-adrenoreceptor antagonist. Tamsulosin is widely used for treating benign prostatic hyperplasia (BPH) due to its ability to alleviate urinary retention without significantly affecting blood pressure . The compound's structure allows for the selective blocking of α1C receptors, differentiating it from other non-selective blockers that may cause hypotension .

Table 1: Summary of Medicinal Applications

| Application | Compound/Use | Mechanism/Notes |

|---|---|---|

| BPH Treatment | Tamsulosin | Selective α1-adrenoreceptor antagonist |

| Antimicrobial Agents | Antitubercular agents | Potential role in combating drug-resistant strains |

Anticancer Research

Recent studies have highlighted the potential of sulfonamide-based compounds, including derivatives of this compound, in anticancer therapy. For example, new chalcone derivatives containing this sulfonamide group have demonstrated significant cytotoxic effects against various cancer cell lines, including cervical (HeLa) and gastric adenocarcinoma (AGS) cells. These compounds exhibited IC50 values ranging from 0.89 to 9.63 µg/mL, indicating their potency . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through mitochondrial membrane depolarization and caspase activation .

Table 2: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Chalcone Derivative with Sulfonamide | HeLa | 0.89 | Induces apoptosis |

| Chalcone Derivative with Sulfonamide | AGS | 9.63 | Cell cycle arrest |

Synthesis and Chemical Properties

The synthesis of this compound involves various chemical processes that enhance its utility in medicinal chemistry. The compound can be synthesized through methods involving chlorosulfonation and aminolysis reactions, which yield high-purity products suitable for pharmaceutical applications . Its chemical stability and reactivity make it a valuable building block for further modifications and derivative synthesis.

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several future directions:

- Drug Development : Continued exploration into its derivatives could lead to new therapeutic agents targeting various diseases.

- Combination Therapies : Investigating the efficacy of this compound in combination with other anticancer agents may yield synergistic effects.

- Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms by which these compounds exert their biological effects.

Mécanisme D'action

The mechanism by which 3,5-Dichloro-2-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparaison Avec Des Composés Similaires

3,5-Dichloro-2-methoxybenzenesulfonamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

3,5-Dichloro-2-hydroxybenzenesulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.

2-Methoxybenzenesulfonamide: Lacks the chlorine atoms present in the target compound.

3,5-Dichlorobenzenesulfonamide: Similar but without the methoxy group.

These compounds differ in their chemical properties and applications, making this compound distinct in its utility and effectiveness.

Activité Biologique

3,5-Dichloro-2-methoxybenzenesulfonamide is a sulfonamide derivative with significant biological activity, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a dichloromethoxybenzene structure, which is pivotal for its biological activity. The presence of chlorine and methoxy groups enhances its interaction with biological targets.

This compound primarily functions as an enzyme inhibitor. It inhibits the activity of sulfonamide-sensitive enzymes by binding to their active sites, thus preventing the enzymes from catalyzing essential reactions. This mechanism is particularly effective against bacterial folate synthesis pathways, which are crucial for bacterial growth and replication.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have determined minimal inhibitory concentrations (MICs) for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

These results suggest that the compound could be a potential candidate for developing new antibacterial agents .

Anticancer Activity

The compound has also been investigated for its anticancer effects. In studies involving various human cancer cell lines, including cervical HeLa and gastric adenocarcinoma AGS cells, it demonstrated significant cytotoxicity. The IC50 values ranged from 0.89 to 9.63 µg/mL, indicating potent activity against these cancer types .

Case Study: Apoptosis Induction

In one study focusing on AGS cells, treatment with this compound resulted in:

- Cell cycle arrest in the subG0 phase.

- Mitochondrial membrane depolarization , indicative of early apoptosis.

- Activation of caspases (caspase-8 and caspase-9), which are critical markers for apoptosis.

At concentrations above 5 µg/mL, late apoptotic cell percentages reached up to 49.90%, demonstrating the compound's ability to induce programmed cell death effectively .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides like this compound can be influenced by structural variations. Studies have shown that modifications at specific positions on the benzene ring can either enhance or diminish antimicrobial and anticancer activities. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased anticancer activity |

| Substitution with fluorine | Decreased antimicrobial activity |

These findings highlight the importance of chemical structure in determining the efficacy of sulfonamide derivatives .

Propriétés

IUPAC Name |

3,5-dichloro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTHDSNBMUFPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401275828 | |

| Record name | 3,5-Dichloro-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19116-95-1 | |

| Record name | 3,5-Dichloro-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19116-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.